molecular formula C21H22N2O2S2 B2436275 (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 1325735-50-9

(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2436275
CAS No.: 1325735-50-9
M. Wt: 398.54
InChI Key: KQXJVOWBJWSNNC-UHFFFAOYSA-N
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Description

(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone is a synthetic organic compound known for its structural complexity and potential applications across various fields of science and industry. Its unique architecture, featuring a benzo[d]thiazolyl group linked to a piperidine ring and a methanone moiety, offers intriguing chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multi-step organic synthesis techniques

  • Formation of 4-Methylbenzo[d]thiazol-2-yl Chloride: : This step often involves chlorination of 4-methylbenzo[d]thiazole using reagents like thionyl chloride under reflux conditions.

  • Nucleophilic Substitution with Piperidine: : The resultant chloride intermediate reacts with piperidine in the presence of a base like triethylamine to yield 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine.

  • Ketone Formation: : The final step involves the reaction of the piperidine derivative with a methylthiophenyl ketone precursor, typically under conditions favoring methanone formation, such as acidic catalysis.

Industrial Production Methods

Industrial production of this compound might involve more efficient and scalable processes, often leveraging automated synthesis techniques and continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound is reactive and can undergo several types of chemical reactions:

  • Oxidation: : Often performed using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Typically employs reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially involving the benzo[d]thiazole or piperidine moieties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in the presence of acetic acid.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Alkyl halides or acyl chlorides in the presence of bases like K2CO3.

Major Products Formed

The products formed depend on the type of reaction. Oxidation may yield sulfoxides or sulfones, reduction could produce alcohols, and substitution often results in modified aromatic systems or alkylated piperidine derivatives.

Scientific Research Applications

This compound finds its place in various scientific research applications, including:

  • Chemistry: : Used as a precursor in synthesizing more complex molecules.

  • Biology: : Potential application as a probe to study biological pathways due to its unique structure.

  • Medicine: : Investigated for therapeutic uses such as potential drug candidates for treating diseases.

  • Industry: : Utilized in the development of novel materials and chemicals.

Comparison with Similar Compounds

Comparing (4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone to similar compounds highlights its uniqueness:

  • **4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone

  • **4-((4-Bromobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone These compounds have similar structures but differ in substituent groups, influencing their reactivity and applications.

Properties

IUPAC Name

[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-14-5-3-8-18-19(14)22-21(27-18)25-16-9-11-23(12-10-16)20(24)15-6-4-7-17(13-15)26-2/h3-8,13,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXJVOWBJWSNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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